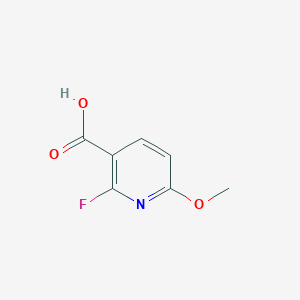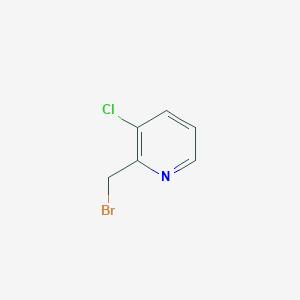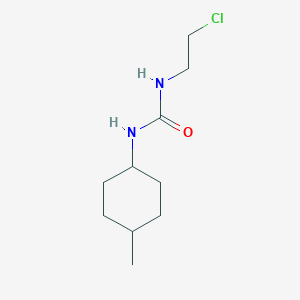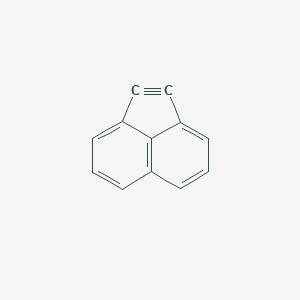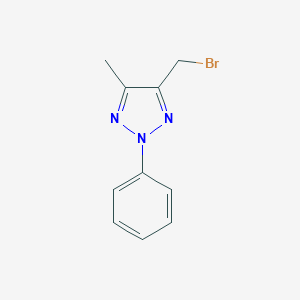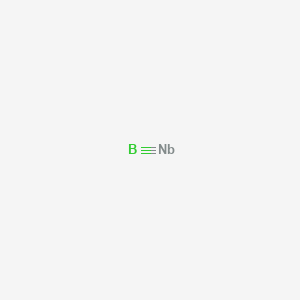
Niobium boride (NbB)
説明
Niobium boride is an intermetallic compound composed of niobium and boron. It is known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. These properties make niobium boride a valuable material in various industrial applications, including cutting tools, wear-resistant coatings, and high-temperature structural components.
準備方法
Synthetic Routes and Reaction Conditions: Niobium boride can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of niobium and boron powders at high temperatures (above 1400°C) in an inert atmosphere to form niobium boride.
Carbothermal Reduction: This method involves the reduction of niobium pentoxide (Nb2O5) with boron carbide (B4C) and carbon at high temperatures. The reaction typically occurs in a vacuum or inert gas atmosphere to prevent oxidation.
Electrolysis: Electrolysis of a molten salt mixture containing niobium and boron compounds can also produce niobium boride.
Industrial Production Methods: In industrial settings, niobium boride is often produced using the carbothermal reduction method due to its efficiency and scalability. The process involves mixing niobium pentoxide with boron carbide and carbon, followed by heating the mixture in a high-temperature furnace. The resulting niobium boride is then purified through high-temperature techniques to remove any impurities.
Types of Reactions:
Oxidation: Niobium boride can undergo oxidation at high temperatures, forming niobium oxide (Nb2O5) and boron oxide (B2O3).
Reduction: Niobium boride can be reduced to elemental niobium and boron using strong reducing agents such as magnesium or calcium.
Substitution: Niobium boride can participate in substitution reactions where boron atoms are replaced by other elements, such as carbon or nitrogen, to form niobium carbide or niobium nitride.
Common Reagents and Conditions:
Oxidation: Typically occurs in an oxygen-rich environment at elevated temperatures.
Reduction: Requires strong reducing agents and high temperatures.
Substitution: Involves the use of reactive gases such as methane (for carbide formation) or ammonia (for nitride formation) at high temperatures.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and boron oxide (B2O3).
Reduction: Elemental niobium and boron.
Substitution: Niobium carbide (NbC) or niobium nitride (NbN).
科学的研究の応用
Niobium boride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Medicine: Explored for use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of cutting tools, wear-resistant coatings, and high-temperature structural components. Its excellent thermal and electrical conductivity also makes it suitable for use in electronic devices and energy storage systems.
作用機序
The mechanism of action of niobium boride is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and thermal stability are attributed to the strong covalent bonding between niobium and boron atoms. In catalytic applications, the surface properties of niobium boride play a crucial role in facilitating chemical reactions by providing active sites for reactant adsorption and activation.
類似化合物との比較
Niobium boride can be compared with other similar compounds, such as:
Titanium boride (TiB2): Known for its high hardness and electrical conductivity, titanium boride is often used in similar applications as niobium boride. niobium boride has a higher melting point and better oxidation resistance.
Zirconium boride (ZrB2): Another high-temperature material with excellent thermal and electrical properties. Zirconium boride is used in aerospace and nuclear applications, but niobium boride offers better mechanical properties.
Hafnium boride (HfB2): Similar to zirconium boride, hafnium boride is used in high-temperature applications. Niobium boride, however, provides a better balance of mechanical and thermal properties.
Niobium boride stands out due to its unique combination of hardness, thermal stability, and electrical conductivity, making it a versatile material for various scientific and industrial applications.
特性
IUPAC Name |
boranylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZMENNHPJNJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315177 | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Ullmann] | |
| Record name | Niobium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12045-19-1, 12007-29-3 | |
| Record name | Niobium boride (NbB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium boride (NbB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Niobium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of niobium boride?
A1: The molecular formula of niobium boride is NbB. Its molecular weight is approximately 104.72 g/mol.
Q2: Are there any specific spectroscopic techniques used to characterize niobium boride?
A2: X-ray diffraction (XRD) is commonly employed to identify the crystalline phases of NbB and determine its lattice parameters [, , ]. Scanning Electron Microscopy (SEM) is used to investigate the morphology and microstructure of NbB coatings and composites [, , , ].
Q3: How stable is niobium boride at high temperatures?
A3: Niobium boride exhibits excellent high-temperature stability, making it suitable for applications involving extreme temperatures [, , ]. Studies have investigated its oxidation resistance at elevated temperatures [, ].
Q4: Can niobium boride be incorporated into metal matrices?
A4: Yes, NbB can be incorporated into metal matrices, such as aluminum, to form composites with enhanced mechanical properties like hardness and modulus of elasticity [, ]. Research has focused on utilizing mechanical alloying and spark plasma sintering techniques to create these composites [].
Q5: Does niobium boride exhibit any catalytic activity?
A5: Yes, NbB2, another niobium boride phase, has demonstrated superior catalytic activity in lithium-sulfur (Li-S) batteries [, ]. It can accelerate the conversion and suppress the shuttling of lithium polysulfides (LiPSs) [].
Q6: How does the surface chemistry of niobium boride influence its catalytic activity?
A6: Studies have revealed that the passivated surface of NbB2, with an oxide layer (O2−NbB2), plays a crucial role in its interaction with LiPSs []. The B-O-Li and Nb-O-Li bonds formed on this passivated surface are essential for its catalytic activity [].
Q7: Have there been any computational studies on the properties of niobium boride?
A7: Yes, first-principles calculations have been employed to investigate the potential of two-dimensional NbB as an electrode material for lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs) [].
Q8: What insights have computational studies provided into the electrochemical properties of niobium boride?
A8: Computational studies have shown that monolayer NbB exhibits excellent dynamic and thermodynamic stability, coupled with high electrical conductivity []. They have also revealed low diffusion barriers for lithium and sodium ions on the NbB surface, suggesting its suitability as an electrode material [].
Q9: What are common methods for synthesizing niobium boride?
A9: Several methods have been explored for NbB synthesis, including:* Solid-state reaction: Reacting niobium oxide (Nb2O5) with amorphous boron at high temperatures under vacuum [, ].* Self-propagating high-temperature synthesis (SHS): Utilizing exothermic reactions between elemental powders to produce niobium borides [].* Mechanochemical synthesis: Employing high-energy ball milling to induce reactions between precursor powders, such as Mg, B2O3, and Nb [, ].* Thermo-reactive deposition (TRD): Depositing niobium boride layers on substrates like steel through a duplex treatment involving boronizing followed by niobizing [, ].* Copper-flux method: Growing NbB crystals from a high-temperature copper solution containing niobium and boron powder [].
Q10: What factors influence the phase formation and properties of niobium boride during synthesis?
A10: Factors like starting stoichiometry, reaction temperature, and processing techniques significantly influence the final phase composition, morphology, and properties of the synthesized NbB [, , , ]. For instance, varying the B/Nb2O5 molar ratio during solid-state reactions can lead to the formation of different niobium boride phases, such as NbB, Nb3B4, and NbB2 [].
Q11: Beyond batteries, are there other potential applications for niobium boride?
A11: The unique properties of NbB make it a potential candidate for a variety of applications beyond batteries:* High-temperature materials: Due to its high melting point and excellent thermal stability [, ].* Wear-resistant coatings: NbB coatings can enhance the surface hardness and wear resistance of materials like steel [, , , ].* Superconducting materials: Certain NbB phases have shown superconducting properties at low temperatures [, ].
Q12: What are some challenges associated with the synthesis and application of niobium boride?
A12: Some challenges include:* Controlling stoichiometry and purity: Achieving precise control over the stoichiometry and purity of NbB during synthesis remains a challenge [].* Scalability and cost: Scaling up the production of NbB for industrial applications while maintaining cost-effectiveness requires further research [].* Understanding the role of defects: The impact of defects and impurities on the properties of NbB, particularly in electrochemical applications, needs further investigation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


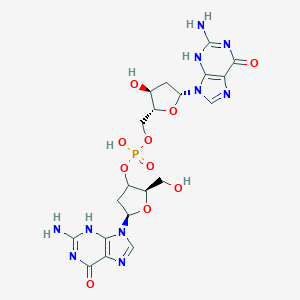


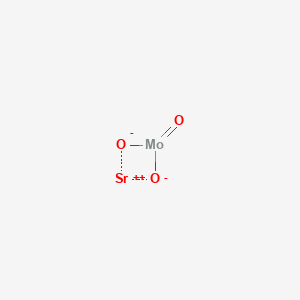
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide](/img/structure/B87919.png)
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)


